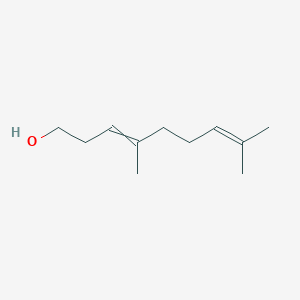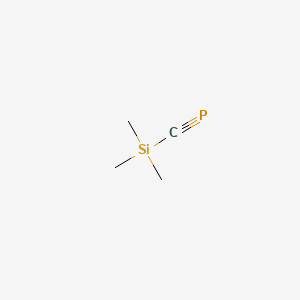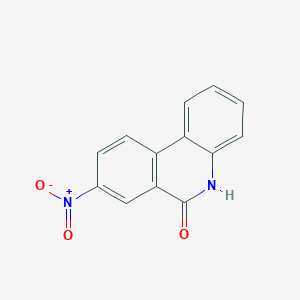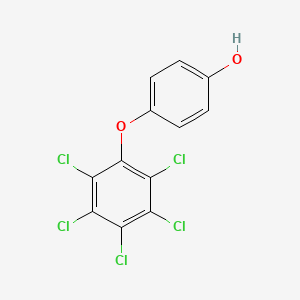
Phenol, 4-(pentachlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(pentachlorophenoxy)- is an organic compound characterized by a phenol group substituted with a pentachlorophenoxy group. This compound is part of the broader class of phenolic compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(pentachlorophenoxy)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of pentachlorophenol with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . Another method involves the use of arylboronic acids and hydrogen peroxide as oxidants in ethanol, providing a green and efficient synthesis route .
Industrial Production Methods: Industrial production of Phenol, 4-(pentachlorophenoxy)- often employs large-scale nucleophilic aromatic substitution reactions. The process involves the reaction of pentachlorophenol with phenol in the presence of a strong base and under high-temperature conditions to ensure complete substitution .
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 4-(pentachlorophenoxy)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Phenol, 4-(pentachlorophenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-(pentachlorophenoxy)- involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Phenol, 4-(pentachlorophenoxy)- can be compared with other phenolic compounds such as:
Pentachlorophenol: Used as a wood preservative and has similar chemical properties.
2,4-Dichlorophenol: Used in the synthesis of herbicides and has similar reactivity.
Hexachlorophene: Used as an antiseptic and has similar antimicrobial properties.
Uniqueness: Phenol, 4-(pentachlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds .
Propriétés
Numéro CAS |
78576-72-4 |
|---|---|
Formule moléculaire |
C12H5Cl5O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4,18H |
Clé InChI |
PNWKMEVQUBJBTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
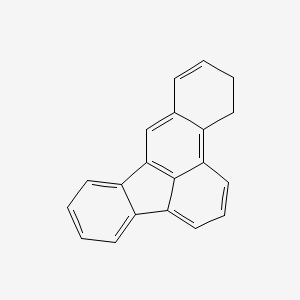
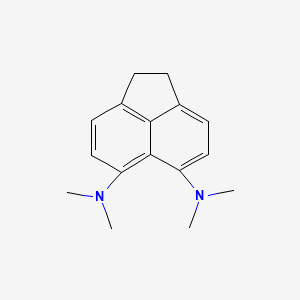
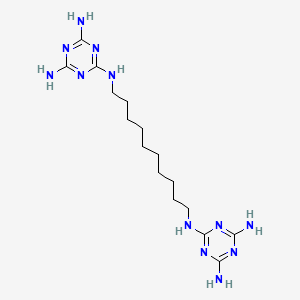
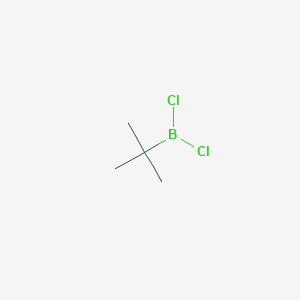
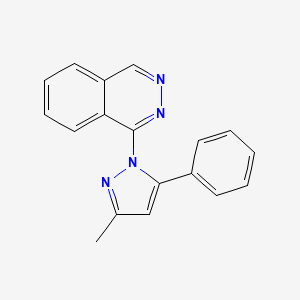
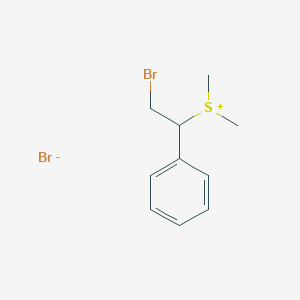

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
